

Application Note: Comprehensive NMR Characterization of 3-methyl-1H-indazol-5-ol

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Compound of Interest

Compound Name: 3-methyl-1H-indazol-5-ol

Cat. No.: B3165865

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Introduction

3-methyl-1H-indazol-5-ol is a heterocyclic compound belonging to the indazole family. Indazole derivatives are recognized as privileged scaffolds in medicinal chemistry and drug development, forming the core of numerous pharmacologically active agents, including those with anticancer and anti-inflammatory properties.[1] Given its role as a critical synthetic intermediate, the unambiguous structural confirmation and purity assessment of **3-methyl-1H-indazol-5-ol** are paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone analytical technique for the definitive structural elucidation of organic molecules in solution. This application note provides a comprehensive guide to the ^1H and ^{13}C NMR characterization of **3-methyl-1H-indazol-5-ol**. We will delve into detailed, field-proven protocols for sample preparation and data acquisition, followed by an in-depth analysis of the spectral data. The causality behind chemical shifts, multiplicities, and coupling constants will be explained, offering researchers a robust framework for interpreting their own results. A key structural feature of indazoles is the potential for tautomerism; NMR analysis in a suitable solvent like DMSO- d_6 is crucial for identifying the predominant tautomeric form in solution.[2][3]

Molecular Structure and Atom Numbering

A prerequisite for any spectral assignment is a clear understanding of the molecular structure and the standardized numbering system. The accepted IUPAC numbering for the 1H-indazole ring system is illustrated below, which will be used for all subsequent NMR signal assignments.

Caption: Molecular structure and IUPAC numbering of **3-methyl-1H-indazol-5-ol**.

Experimental Protocols

The quality and reliability of NMR data are directly dependent on meticulous sample preparation and appropriate data acquisition parameters.

Protocol 1: NMR Sample Preparation

Rationale: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO- d_6) is highly recommended for this compound. Its high polarity readily dissolves **3-methyl-1H-indazol-5-ol**, and its ability to form hydrogen bonds slows the exchange rate of the N-H and O-H protons, often allowing them to be observed as distinct, albeit broad, signals in the 1H NMR spectrum.^[4]^[5] Tetramethylsilane (TMS) is used as the internal reference standard as its protons are magnetically shielded and appear at 0.00 ppm, away from most other signals.^[6]

Materials:

- **3-methyl-1H-indazol-5-ol** (5-10 mg)
- Deuterated Dimethyl Sulfoxide (DMSO- d_6 , 99.9 atom % D)
- Tetramethylsilane (TMS)
- High-quality 5 mm NMR tube
- Pasteur pipette
- Vortex mixer

Procedure:

- Weigh approximately 5-10 mg of **3-methyl-1H-indazol-5-ol** directly into a clean, dry 5 mm NMR tube.
- Using a Pasteur pipette, add approximately 0.7 mL of DMSO- d_6 to the tube.
- Add one drop of TMS as an internal standard.

- Securely cap the NMR tube and vortex gently until the solid is completely dissolved. A clear, homogeneous solution is required.
- Wipe the outside of the tube clean and carefully insert it into the NMR spectrometer's spinner turbine.

Protocol 2: NMR Data Acquisition

Rationale: Standard 1D acquisition parameters are typically sufficient for structural confirmation. For ^1H NMR, a 30-45° pulse angle and a 1-2 second relaxation delay ensure a good signal-to-noise ratio without saturating the signals. For ^{13}C NMR, proton decoupling is essential to simplify the spectrum to singlets for each unique carbon. A significantly larger number of scans is required for ^{13}C due to its low natural abundance (~1.1%).^[5]

Instrumentation: 400 MHz (or higher) NMR Spectrometer

^1H NMR Acquisition Parameters:

- Pulse Program: Standard 1D pulse sequence (e.g., zg30)
- Solvent: DMSO- d_6
- Temperature: 298 K
- Pulse Angle: 30°
- Acquisition Time: ~4 seconds
- Relaxation Delay: 2 seconds
- Number of Scans: 16-32
- Spectral Width: 0-14 ppm

^{13}C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30)
- Solvent: DMSO- d_6

- Temperature: 298 K
- Pulse Angle: 30°
- Acquisition Time: ~1-2 seconds
- Relaxation Delay: 2 seconds
- Number of Scans: 1024 or higher
- Spectral Width: 0-180 ppm

Caption: Standard workflow for NMR analysis of **3-methyl-1H-indazol-5-ol**.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides crucial information about the proton environment, including the number of unique protons, their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling).

Table 1: Predicted ¹H NMR Data for **3-methyl-1H-indazol-5-ol** in DMSO-d₆

Chemical Shift (δ , ppm)	Multiplicity	Assignment	Coupling Constant (J, Hz)	Notes
~12.2	Broad Singlet	N1-H	-	Chemical shift is concentration-dependent. Disappears upon D ₂ O exchange.
~9.0	Broad Singlet	C5-OH	-	Chemical shift is concentration-dependent. Disappears upon D ₂ O exchange.
~7.30	d	H-7	J \approx 8.5 Hz	Ortho-coupling to H-6.
~6.95	d	H-4	J \approx 2.0 Hz	Meta-coupling to H-6. Appears as a sharp singlet or narrow doublet.
~6.70	dd	H-6	J \approx 8.5, 2.0 Hz	Ortho-coupling to H-7 and meta-coupling to H-4.
~2.45	s	C3-CH ₃	-	Singlet, integrating to 3 protons.

Interpretation of the ¹H NMR Spectrum:

- Labile Protons (N1-H, C5-OH): The signals for the N-H and O-H protons are expected to be broad due to quadrupole broadening from the nitrogen atom and chemical exchange with residual water in the solvent. Their chemical shifts are highly sensitive to sample concentration and temperature. A definitive assignment can be made by adding a drop of

D₂O to the NMR tube and re-acquiring the spectrum; the signals for these exchangeable protons will disappear.

- Aromatic Region (H-4, H-6, H-7): The three protons on the benzene ring form a coupled spin system.
 - H-7: This proton is coupled only to H-6 (ortho-coupling), resulting in a doublet with a typical coupling constant of $J \approx 8.5$ Hz.
 - H-4: This proton is coupled to H-6 (meta-coupling), which is a much weaker interaction, resulting in a doublet with a small coupling constant ($J \approx 2.0$ Hz). It may also appear as a sharp singlet if the coupling is not resolved.
 - H-6: This proton experiences coupling from both H-7 (ortho) and H-4 (meta), leading to a doublet of doublets (dd) with two different coupling constants. This distinct pattern is a key signature for this proton.
- Aliphatic Region (C3-CH₃): The methyl group at the C3 position is isolated from any adjacent protons, so it does not experience spin-spin coupling. It therefore appears as a sharp singlet, integrating to three protons. Its chemical shift around 2.45 ppm is characteristic for a methyl group attached to an aromatic, electron-rich heterocyclic system.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom in the molecule, providing a carbon "fingerprint."

Table 2: Predicted ¹³C NMR Data for **3-methyl-1H-indazol-5-ol** in DMSO-d₆

Chemical Shift (δ , ppm)	Assignment	Notes
~152.0	C-5	Oxygen-bearing carbon (ipso-carbon), significantly deshielded and downfield.
~141.5	C-3	Attached to nitrogen and the methyl group.
~139.0	C-7a	Bridgehead carbon adjacent to N1.
~123.5	C-3a	Bridgehead carbon.
~121.0	C-7	Protonated aromatic carbon.
~112.0	C-6	Protonated aromatic carbon.
~101.5	C-4	Protonated aromatic carbon, shielded by the adjacent -OH group.
~11.5	C3-CH ₃	Aliphatic methyl carbon, appears far upfield.

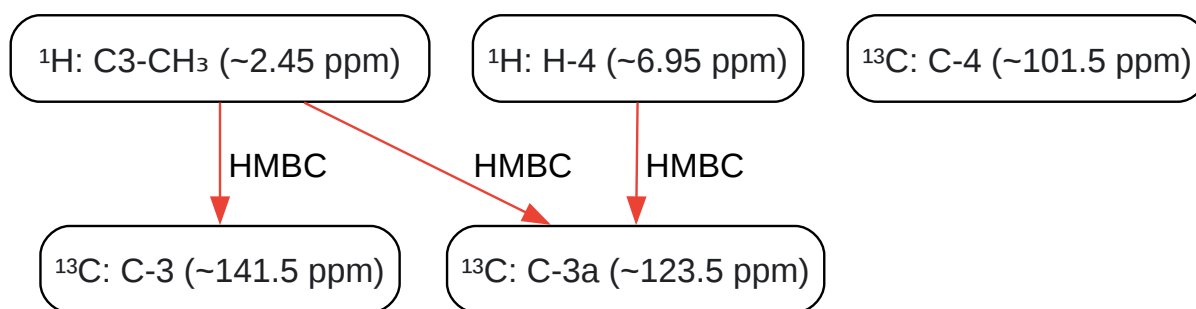
Interpretation of the ¹³C NMR Spectrum:

- Aromatic Region:
 - C-5: The carbon directly attached to the hydroxyl group is the most deshielded aromatic carbon, appearing furthest downfield (~152 ppm) due to the strong electron-withdrawing inductive effect of the oxygen atom.
 - Bridgehead Carbons (C-3a, C-7a): These quaternary carbons are typically found in the 120-140 ppm range. Their exact assignment can be confirmed with 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation).
 - Protonated Carbons (C-4, C-6, C-7): These carbons appear in the more shielded region of the aromatic spectrum. The C-4 signal is expected to be the most upfield of this group due to the ortho-donating effect of the hydroxyl group.

- Heterocyclic and Aliphatic Carbons:

- C-3: This carbon, part of the pyrazole ring and bonded to a nitrogen and the methyl group, is expected around 141.5 ppm.
- C3-CH₃: The methyl carbon is highly shielded and appears far upfield, typically below 15 ppm.

For unambiguous assignment, especially of the quaternary carbons, 2D NMR experiments are invaluable. An HSQC (Heteronuclear Single Quantum Coherence) spectrum would show direct correlations between each proton and the carbon it is attached to (e.g., H-4 with C-4). An HMBC spectrum would reveal longer-range (2-3 bond) couplings, such as a correlation from the methyl protons (C3-CH₃) to both the C-3 and C-3a carbons, definitively confirming their assignments.



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